(3R,5R)-Piperidine-3,5-diol
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Overview
Description
(3R,5R)-Piperidine-3,5-diol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a piperidine ring with hydroxyl groups at the 3rd and 5th positions, both in the R configuration. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-Piperidine-3,5-diol can be achieved through several methods. One common approach involves the reduction of a suitable precursor, such as a diketone or a keto-alcohol, using chiral catalysts to ensure the correct stereochemistry. For example, asymmetric reduction of 3,5-dioxopiperidine using chiral borane reagents can yield this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of biocatalysts. Enzymatic reduction processes, utilizing enzymes such as carbonyl reductases, are employed to achieve high yields and enantioselectivity. These methods are advantageous due to their mild reaction conditions and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-Piperidine-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form diketones or keto-alcohols.
Reduction: Further reduction can lead to the formation of piperidine derivatives with different substitution patterns.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3,5-dioxopiperidine, while reduction can produce various substituted piperidines .
Scientific Research Applications
(3R,5R)-Piperidine-3,5-diol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: It is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
Medicine: The compound is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of fine chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of (3R,5R)-Piperidine-3,5-diol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can act as an inhibitor of certain enzymes by binding to their active sites. The hydroxyl groups play a crucial role in forming hydrogen bonds with the target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-Piperidine-3,5-diol: This diastereomer has different stereochemistry at the 5th position, leading to distinct chemical and biological properties.
(3S,5R)-Piperidine-3,5-diol: Another diastereomer with opposite configuration at the 3rd position.
(3S,5S)-Piperidine-3,5-diol: The enantiomer of (3R,5R)-Piperidine-3,5-diol, with both hydroxyl groups in the S configuration.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its diastereomers and enantiomers. This makes it particularly valuable in the synthesis of chiral drugs and as a tool in stereochemical studies .
Properties
IUPAC Name |
(3R,5R)-piperidine-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c7-4-1-5(8)3-6-2-4/h4-8H,1-3H2/t4-,5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQKTGJRAPFKRX-RFZPGFLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNC[C@@H]1O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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